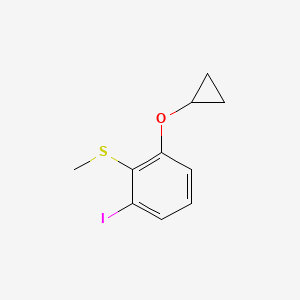
(2-Cyclopropoxy-6-iodophenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclopropoxy-6-iodophenyl)(methyl)sulfane is an organic compound with the molecular formula C10H11IOS and a molecular weight of 306.16 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methylsulfane group attached to a phenyl ring. It is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
The synthesis of (2-Cyclopropoxy-6-iodophenyl)(methyl)sulfane typically involves the reaction of a cyclopropoxy-substituted phenyl compound with an iodine source and a methylsulfane group. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(2-Cyclopropoxy-6-iodophenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur-containing compounds.
Scientific Research Applications
(2-Cyclopropoxy-6-iodophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of (2-Cyclopropoxy-6-iodophenyl)(methyl)sulfane involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the methylsulfane group can engage in sulfur-based interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
(2-Cyclopropoxy-6-iodophenyl)(methyl)sulfane can be compared with similar compounds such as:
(2-Iodophenyl)(methyl)sulfane: Lacks the cyclopropoxy group, which may result in different reactivity and applications.
(2-Cyclopropoxy-4-iodophenyl)(methyl)sulfane: The position of the iodine atom is different, which can influence the compound’s chemical behavior and interactions.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C10H11IOS |
|---|---|
Molecular Weight |
306.17 g/mol |
IUPAC Name |
1-cyclopropyloxy-3-iodo-2-methylsulfanylbenzene |
InChI |
InChI=1S/C10H11IOS/c1-13-10-8(11)3-2-4-9(10)12-7-5-6-7/h2-4,7H,5-6H2,1H3 |
InChI Key |
VHCDCNHBDOPHRX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=C1I)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















